Coptisine Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

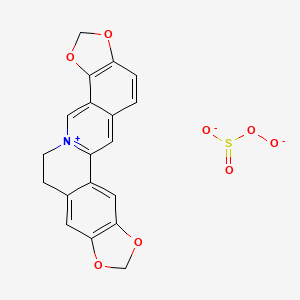

C19H14NO8S- |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene |

InChI |

InChI=1S/C19H14NO4.H2O4S/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-4-5(2)3/h1-2,5-8H,3-4,9-10H2;1H,(H,2,3)/q+1;/p-2 |

InChI Key |

PTTXQRXTDNXJRR-UHFFFAOYSA-L |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[O-]OS(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Coptisine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a protoberberine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. While often studied in its salt form, Coptisine Sulfate, for enhanced solubility and stability in research and pharmaceutical applications, its origins lie in the complex biochemical pathways of various medicinal plants. This technical guide provides an in-depth exploration of the primary natural sources of coptisine, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visual representation of its biosynthetic pathway.

Natural Sources of Coptisine

Coptisine is predominantly found in plant species belonging to the Ranunculaceae (buttercup) and Papaveraceae (poppy) families. The most notable and commercially significant sources are species within the Coptis genus, commonly known as goldthread.

Primary Botanical Sources

-

Coptis chinensis Franch. (Chinese Goldthread): Widely recognized as a primary source of coptisine, the rhizomes of this plant are a cornerstone of traditional Chinese medicine.[1]

-

Coptis trifolia (L.) Salisb. (Threeleaf Goldthread): This North American species is also a significant source of coptisine.[2][3]

-

Chelidonium majus L. (Greater Celandine): This plant from the poppy family contains a variety of isoquinoline alkaloids, including coptisine.[4]

-

Corydalis yanhusuo W.T. Wang (Yanhusuo): The tubers of this plant are another source of coptisine, among other alkaloids.[5]

-

Other Coptis Species: Various other species of Coptis, such as Coptis deltoidea, Coptis teeta, and Coptis omeiensis, also contain coptisine.

Quantitative Analysis of Coptisine Content

The concentration of coptisine can vary significantly between different plant species, and even within different parts of the same plant. The following tables summarize the quantitative data on coptisine content from various studies.

| Plant Species | Plant Part | Coptisine Content (mg/g dry weight) | Reference |

| Coptis chinensis | Rhizome | 0.81 - 4.25 | |

| Coptis trifolia | Rhizome | 4.86 - 11.2 | |

| Chelidonium majus | Aerial Parts | Predominant alkaloid | |

| Corydalis yanhusuo | Tuber | ~2.79% of total alkaloids in an optimized extract |

| Coptis Species Comparison | Coptisine Content in Rhizome (mg/g dry weight) |

| Coptis chinensis | 2.45 ± 0.81 |

| Coptis trifolia | 8.03 ± 1.27 |

Biosynthesis of Coptisine

Coptisine is synthesized in plants through the benzylisoquinoline alkaloid (BIA) pathway, starting from the amino acid L-tyrosine. The following diagram illustrates the key steps in the biosynthesis of coptisine from the central intermediate (S)-reticuline.

Experimental Protocols

The extraction and quantification of coptisine from plant material are critical for research and quality control. Below are detailed methodologies for these procedures.

Experimental Workflow for Coptisine Analysis

Detailed Methodologies

1. Plant Material Preparation:

-

Collect the desired plant part (e.g., rhizomes of Coptis chinensis).

-

Wash the material thoroughly to remove soil and debris.

-

Dry the plant material in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction of Coptisine:

-

Microwave-Assisted Extraction (MAE):

-

Weigh approximately 0.5 g of the powdered plant material and place it in a microwave extraction vessel.

-

Add a suitable solvent, such as methanol or a methanol-water mixture (e.g., 70% v/v). A typical solvent-to-solid ratio is 20:1 (mL/g).

-

Set the microwave parameters: for example, power at 400 W, temperature at 60°C, and extraction time of 5 minutes.

-

After extraction, allow the mixture to cool and then centrifuge to separate the supernatant.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Place a known amount of powdered plant material (e.g., 1.0 g) in an extraction flask.

-

Add an appropriate solvent, such as an aqueous solution of an organic acid (e.g., lactic acid) or a deep eutectic solvent.

-

Perform ultrasonication in a water bath at a specific frequency (e.g., 40 kHz) and temperature for a set duration (e.g., 30 minutes).

-

Separate the extract from the solid residue by filtration or centrifugation.

-

3. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile (A) and an aqueous buffer like ammonium bicarbonate solution (B). The gradient can be programmed to achieve optimal separation of coptisine from other alkaloids.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Coptisine can be detected at approximately 270 nm.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Sample Analysis: Inject a filtered aliquot of the plant extract into the HPLC system.

-

Quantification: Determine the concentration of coptisine in the sample by comparing its peak area to the calibration curve.

4. Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTOF instrument) with an electrospray ionization (ESI) source.

-

Column: A sub-2 µm particle size C18 column suitable for UPLC.

-

Mobile Phase: Similar to HPLC, but often with volatile additives like formic acid to improve ionization.

-

Ionization Mode: Positive ion mode is typically used for the detection of coptisine.

-

MRM Transitions: For quantitative analysis, specific multiple reaction monitoring (MRM) transitions for coptisine are selected (e.g., precursor ion -> product ion).

-

Standard and Sample Preparation: Similar to HPLC, but may require higher dilution due to the increased sensitivity of the method.

-

Quantification: The concentration is determined using a calibration curve constructed with a coptisine standard, often with the use of an internal standard for improved accuracy.

Conclusion

This compound, a salt of the naturally occurring alkaloid coptisine, is primarily sourced from a select group of medicinal plants, with Coptis species being the most prominent. The concentration of coptisine varies among these sources, necessitating robust analytical methods for accurate quantification. The detailed biosynthetic pathway provides a roadmap for potential bioengineering approaches to enhance coptisine production. The experimental protocols outlined in this guide offer a foundation for researchers and drug development professionals to effectively extract, analyze, and quantify this promising bioactive compound from its natural botanical origins.

References

- 1. The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species | springermedizin.de [springermedizin.de]

- 3. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology [frontiersin.org]

- 5. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

Coptisine Sulfate vs. Berberine: A Comparative Analysis of Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine and berberine are naturally occurring isoquinoline alkaloids renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Both compounds are major constituents of various medicinal plants, most notably from the Coptis (goldthread) and Berberis (barberry) genera. Despite their structural similarities, subtle differences in their chemical makeup lead to distinct physicochemical properties and nuances in their biological effects. This technical guide provides an in-depth comparison of coptisine sulfate and berberine, focusing on their chemical structures, physicochemical properties, and their differential modulation of key signaling pathways.

Chemical Structure

The core chemical structure of both coptisine and berberine is the protoberberine skeleton, a tetracyclic ring system. The key distinction between the two alkaloids lies in the substitution patterns on the A and D rings of this skeleton.

Berberine possesses two methoxy (-OCH₃) groups at positions 9 and 10 of the A ring and a methylenedioxy (-O-CH₂-O-) bridge on the D ring.

Coptisine , in contrast, features methylenedioxy bridges on both the A and D rings.[1][2] This seemingly minor difference in functional groups significantly impacts the molecule's planarity, electron distribution, and potential for interaction with biological targets.

Coptisine is often utilized in its sulfate salt form (this compound) to enhance its aqueous solubility.[3]

Chemical Structure Diagrams:

Physicochemical Properties

The structural differences between this compound and berberine directly influence their physicochemical properties, which are critical for their pharmacokinetic and pharmacodynamic profiles.

| Property | This compound | Berberine |

| Molecular Formula | (C₁₉H₁₄NO₄)₂SO₄ | C₂₀H₁₈NO₄⁺ |

| Molecular Weight | 736.71 g/mol [4] | 336.36 g/mol |

| Appearance | Pale-yellow to Yellow-brown Solid[4] | Yellow crystalline powder |

| Melting Point | Not specified | 204-206 °C (decomposes) |

| Solubility in Water | Enhanced solubility compared to coptisine base | Slightly soluble |

| Solubility in Ethanol | Soluble | Slightly soluble |

Experimental Protocols

Extraction of Berberine from Berberis vulgaris

This protocol outlines a standard method for the extraction and isolation of berberine.

Materials:

-

Dried and powdered roots of Berberis vulgaris

-

Methanol

-

1% Hydrochloric acid (HCl)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Chloroform

-

Silica gel (100-200 mesh) for column chromatography

-

Methanol (for elution)

Procedure:

-

Maceration: Macerate the powdered root material in methanol at room temperature for 48 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in 1% HCl.

-

Filter the acidic solution.

-

Alkalinize the filtrate to pH 8 with concentrated NH₄OH.

-

Extract the aqueous solution with chloroform multiple times.

-

-

Purification:

-

Combine the chloroform extracts and evaporate the solvent to obtain the tertiary alkaloid fraction.

-

Subject the fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., 9:1 to 8:2).

-

Collect the fractions containing berberine and evaporate the solvent to yield purified berberine crystals.

-

Synthesis of Coptisine from Berberine

A four-step synthesis of coptisine from berberine has been reported, although detailed protocols are not widely available. The general transformation involves the conversion of the two methoxy groups on the A ring of berberine into a methylenedioxy bridge. This is a challenging synthetic step that typically involves demethylation followed by a cyclization reaction with a one-carbon source.

Comparative Analysis of Biological Activity and Signaling Pathways

Both coptisine and berberine exhibit potent anti-inflammatory and anticancer activities through the modulation of several key signaling pathways. However, their distinct structures can lead to differential effects on these pathways.

Anti-inflammatory Activity: NF-κB and MAPK Signaling

Both alkaloids are known to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.

-

Berberine has been shown to suppress the activation of the TLR4/MyD88/NF-κB pathway. It can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. Berberine also inhibits the phosphorylation of key MAPK components, including p38, JNK, and ERK.

-

Coptisine also modulates NF-κB and MAPK signaling. However, some studies suggest that its mechanism of NF-κB inhibition may be independent of TLR4 signaling. Coptisine has been shown to block the phosphorylation of p38 and JNK, similar to berberine, but in some models, it does not affect ERK phosphorylation.

Anticancer Activity: Topoisomerase I Inhibition

Recent studies have highlighted the role of both berberine and coptisine as inhibitors of topoisomerase I (Topo I), a key enzyme involved in DNA replication and a target for cancer chemotherapy.

-

Both berberine and coptisine have been shown to induce DNA double-strand breaks (DSBs) in a Topo I-dependent manner.

-

Interestingly, their mechanism of action appears to differ from that of the classic Topo I inhibitor camptothecin (CPT). While CPT stabilizes the Topo I-DNA cleavage complex, berberine and coptisine seem to inhibit the catalytic activity of the enzyme.

-

This suggests that they may be effective against CPT-resistant cancer cells.

Experimental Workflow for Comparative Bioactivity Analysis

To systematically compare the biological activities of this compound and berberine, a standardized experimental workflow is essential.

Conclusion

This compound and berberine, while sharing a common protoberberine scaffold, exhibit distinct structural and physicochemical properties that translate into nuanced biological activities. The presence of two methylenedioxy groups in coptisine versus two methoxy groups in berberine is the primary structural differentiator. Both compounds demonstrate significant potential as therapeutic agents, particularly in the realms of anti-inflammatory and anticancer applications, through their modulation of critical signaling pathways such as NF-κB, MAPK, and their inhibition of topoisomerase I. Further research into the specific molecular interactions and structure-activity relationships of these compounds will be invaluable for the development of novel and effective therapeutic strategies. This guide provides a foundational understanding for researchers and drug development professionals to further explore the pharmacological potential of these fascinating natural products.

References

Coptisine Sulfate: A Deep Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Huanglian (Rhizoma Coptidis), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of coptisine sulfate. Drawing from a comprehensive review of preclinical studies, this document details its impact on key signaling pathways, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to elucidate its mechanism of action. This information is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Mechanism of Action: A Multi-Pronged Anti-Inflammatory Strategy

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome. This multi-targeted approach results in a significant reduction in the production of pro-inflammatory mediators, thereby attenuating the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Coptisine has been shown to potently inhibit this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Coptisine intervenes in this process by preventing the degradation of IκBα.[1] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[2] Studies have demonstrated that coptisine treatment leads to a significant decrease in the nuclear levels of the p65 subunit of NF-κB.[2]

Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. Coptisine has been shown to modulate this pathway by inhibiting the phosphorylation of key kinases.[3] Specifically, studies have reported that coptisine treatment leads to a reduction in the phosphorylation of p38 and JNK, without significantly affecting ERK phosphorylation.[3] By downregulating the activation of these MAPK pathways, coptisine further curtails the production of inflammatory mediators.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. Coptisine has been demonstrated to inhibit the activation of the NLRP3 inflammasome. This inhibition occurs at two levels:

-

Priming Step: Coptisine can inhibit the NF-κB pathway, which is responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β, the "priming" step of inflammasome activation.

-

Assembly and Activation: Coptisine can also interfere with the assembly of the inflammasome complex and directly inhibit the activity of caspase-1.

By targeting the NLRP3 inflammasome, coptisine effectively reduces the secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of coptisine on various inflammatory markers and pathways, as reported in preclinical studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Coptisine

| Cell Line | Inflammatory Stimulus | Mediator | Coptisine Concentration | % Inhibition / IC50 | Reference |

| RAW 264.7 | LPS (1 µg/mL) | NO Production | 10, 20, 40 µM | Dose-dependent reduction | |

| RAW 264.7 | LPS (1 µg/mL) | iNOS expression | 10, 20, 40 µM | Dose-dependent reduction | |

| RAW 264.7 | LPS (1 µg/mL) | IL-6 production | 10, 20, 40 µM | Dose-dependent reduction | |

| RAW 264.7 | LPS (1 µg/mL) | TNF-α production | 10, 20, 40 µM | Dose-dependent reduction | |

| RAW 264.7 | LPS + ATP | IL-1β secretion | 1, 10, 30 µM | Significant attenuation | |

| RAW 264.7 | LPS + Nigericin | IL-1β secretion | 1, 10, 30 µM | Significant attenuation | |

| RAW 264.7 | LPS + MSU | IL-1β secretion | 1, 10, 30 µM | Significant attenuation |

Table 2: In Vivo Anti-Inflammatory Effects of Coptisine

| Animal Model | Inflammatory Challenge | Coptisine Dose | Measured Parameter | Observed Effect | Reference |

| Rat | Carrageenan-induced paw edema | 50, 100 mg/kg | Paw volume | Dose-dependent reduction | |

| Mouse | DSS-induced colitis | 50, 100 mg/kg | Disease Activity Index (DAI) | Significant reduction | |

| Mouse | DSS-induced colitis | 50, 100 mg/kg | Colon length | Significant preservation | |

| Rat | LPS-induced endotoxemia | Not Specified | Plasma TNF-α | Inhibition rates of 54.73%, 26.49%, and 13.25% at three doses | |

| Rat | Post-infectious IBS | Not Specified | Colonic NLRP3, ASC, cleaved caspase-1 | Significant reduction |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the anti-inflammatory effects of coptisine.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Experimental Workflow:

-

Cells are seeded in 96-well or 24-well plates.

-

After adherence, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

The cell supernatant is collected for cytokine analysis (ELISA), and cell lysates are prepared for protein analysis (Western blot).

-

-

Diagram of Experimental Workflow:

Workflow for in vitro anti-inflammatory assays in RAW 264.7 cells.

Carrageenan-Induced Paw Edema in Rodents

-

Animal Model: Male Sprague-Dawley rats or Swiss albino mice are typically used.

-

Experimental Protocol:

-

Animals are divided into control and treatment groups.

-

This compound is administered orally or intraperitoneally at various doses.

-

After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

-

The percentage of edema inhibition is calculated by comparing the paw volume of treated animals with that of the control group.

-

-

Diagram of Experimental Workflow:

Workflow for the carrageenan-induced paw edema model.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

-

Animal Model: C57BL/6 mice are commonly used.

-

Experimental Protocol:

-

Colitis is induced by administering 2-5% DSS in the drinking water for a period of 5-7 days.

-

This compound is administered orally once daily during and sometimes after the DSS treatment period.

-

Clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, are monitored daily to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, mice are euthanized, and the colon length is measured.

-

Colon tissues are collected for histological analysis and measurement of inflammatory markers.

-

-

Diagram of Experimental Workflow:

Workflow for the DSS-induced colitis model.

Conclusion

This compound demonstrates significant anti-inflammatory properties through a multi-targeted mechanism of action that involves the inhibition of the NF-κB and MAPK signaling pathways, and the suppression of the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for a range of inflammatory diseases. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate and validate the efficacy of this compound. Future studies should focus on elucidating the precise molecular interactions of coptisine with its targets and conducting well-designed clinical trials to translate these promising preclinical findings into therapeutic applications.

References

- 1. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Landscape of Coptisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine, a primary isoquinoline alkaloid isolated from the traditional Chinese medicinal herb Coptis chinensis (Huanglian), has garnered significant scientific attention for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of coptisine, with a focus on its anti-inflammatory, anticancer, neuroprotective, cardioprotective, and metabolic regulatory effects. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Introduction

Coptis chinensis has a long history of use in traditional Chinese medicine for treating various ailments, including inflammatory diseases, infections, and metabolic disorders.[1][2] Coptisine is one of the principal bioactive constituents responsible for these therapeutic effects. This document synthesizes current scientific findings on the pharmacological properties of coptisine, offering a comprehensive resource for the scientific community.

Anti-inflammatory Properties

Coptisine exhibits potent anti-inflammatory effects by modulating key signaling pathways. Studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines and mediators.

Mechanism of Action

The anti-inflammatory activity of coptisine is primarily attributed to its inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Coptisine has been shown to suppress the phosphorylation of key proteins in these pathways, leading to a downstream reduction in inflammatory responses. Specifically, it inhibits the phosphorylation of p38 and JNK, but not ERK, in the MAPK pathway.

Quantitative Data

| Model System | Coptisine Concentration/Dose | Observed Effect | Reference |

| Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | 1-30 μmol/L | Inhibition of inflammatory response | |

| Carrageenan-induced paw edema in mice | Not specified | Suppression of IL-1β, IL-6, PGE2, and TNF-α production | |

| Xylene-induced ear edema in mice | Not specified | Dose-dependent suppression of edema | |

| Acetic acid-induced vascular permeability in mice | Not specified | Mitigation of vascular permeability |

Experimental Protocols

2.3.1. Carrageenan-Induced Paw Edema in Mice

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

-

Animals: Male Kunming mice are typically used.

-

Procedure:

-

Mice are randomly divided into control and treatment groups.

-

Coptisine or a vehicle control is administered orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection using a plethysmometer.

-

The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups to the control group.

-

-

Endpoint Analysis: Measurement of paw volume, and analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 levels in the paw tissue homogenate using ELISA kits.

Signaling Pathway Diagram

Anticancer Properties

Coptisine has demonstrated significant anticancer activity against various cancer cell lines, including breast, liver, colorectal, and gastric cancer. Its mechanisms of action involve inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion.

Mechanism of Action

The anticancer effects of coptisine are mediated through multiple signaling pathways, including the PI3K/Akt and MAPK pathways. Coptisine can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. It also causes cell cycle arrest by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data

| Cell Line | Coptisine Concentration/Dose | Observed Effect | Reference |

| HCT116 (colorectal cancer) | 0-25 μmol/L (24h) | Inhibition of viability, adhesion, and migration | |

| HepG2 (hepatocellular carcinoma) | 12.5–100 μM (24 h) | Reduced cell viability and growth | |

| MDA-MB-231 (breast cancer) | 0–64 μM (24 h) | Reduced MMP-9 mRNA expression | |

| A549 (non-small cell lung cancer) | 12.5–50 μM (48 h) | Cell cycle arrest at G0/G1 and G2/M phases | |

| PANC-1 (pancreatic cancer) | 25–150 μM (48 h) | G1 cell cycle arrest | |

| ACC-201 & NCI-N87 (gastric cancer) | IC50 values not specified | Inhibition of viability and growth |

Experimental Protocols

3.3.1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are then treated with various concentrations of coptisine for a specified duration (e.g., 24, 48, 72 hours).

-

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathway Diagram

Neuroprotective Properties

Coptisine has shown promise as a neuroprotective agent, potentially beneficial for neurodegenerative diseases. It can protect neurons from oxidative stress-induced damage and apoptosis.

Mechanism of Action

The neuroprotective effects of coptisine are linked to its ability to downregulate the expression of thioredoxin-interacting protein (TXNIP), which in turn strengthens the thioredoxin defense system against oxidative stress. This action helps to attenuate apoptosis signal-regulating kinase (Ask1) mediated apoptotic signaling.

Quantitative Data

| Model System | Coptisine Concentration | Observed Effect | Reference |

| tert-butylhydroperoxide-induced SH-SY5Y cells | 20 μM | Attenuated reduction of cell viability, increased apoptosis, and declined mitochondrial membrane potential | |

| AβPPswe/PS1ΔE9 mice (Alzheimer's model) | 50 mg/kg, oral, once daily for one month | Reversed enhanced IDO activity, blocked microglia and astrocyte activation |

Experimental Protocols

4.3.1. tert-butylhydroperoxide (t-BOOH)-Induced Oxidative Stress in SH-SY5Y Cells

This in vitro model is used to screen for compounds with neuroprotective effects against oxidative damage.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in culture plates.

-

Cells are pre-treated with different concentrations of coptisine for a specific period (e.g., 24 hours).

-

Following pre-treatment, cells are exposed to t-BOOH to induce oxidative stress.

-

Cell viability is assessed using the MTT assay.

-

Apoptosis can be evaluated by Hoechst staining or flow cytometry using Annexin V/PI staining.

-

Mitochondrial membrane potential can be measured using fluorescent probes like JC-1.

-

-

Endpoint Analysis: Cell viability, percentage of apoptotic cells, and changes in mitochondrial membrane potential.

Cardioprotective Properties

Coptisine exerts cardioprotective effects against myocardial ischemia/reperfusion (I/R) injury and myocardial infarction. It has been shown to reduce myocardial apoptosis and inflammation.

Mechanism of Action

The cardioprotective mechanisms of coptisine involve the inhibition of the RhoA/ROCK signaling pathway. By suppressing this pathway, coptisine reduces myocardial cell apoptosis, maintains cell membrane integrity, and ameliorates mitochondrial respiratory dysfunction. It also possesses strong antioxidant activity.

Quantitative Data

| Model System | Coptisine Dose | Observed Effect | Reference |

| Isoproterenol-induced myocardial infarction in rats | 25, 50, and 100 mg/kg | Reduced myocardial cell apoptosis, inhibited RhoA/ROCK expression | |

| Myocardial ischemia/reperfusion in rats | Not specified | Decreased I/R-induced arrhythmia, reduced infarct size | |

| Hypoxia/reoxygenation-treated H9c2 cells | Not specified | Increased cell survival, inhibited apoptosis, reduced LC3-II, cleaved Caspase-3, Beclin1 and Sirt1 levels |

Experimental Protocols

5.3.1. Isoproterenol (ISO)-Induced Myocardial Infarction in Rats

This animal model mimics the pathological changes of acute myocardial infarction.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Procedure:

-

Rats are pre-treated with coptisine or a vehicle for a specified period (e.g., 21 days).

-

Myocardial infarction is induced by subcutaneous injection of a high dose of isoproterenol (e.g., 85 mg/kg) on two consecutive days.

-

Cardiac function is assessed using echocardiography.

-

Biochemical markers of cardiac injury (e.g., CK-MB, LDH, troponin) are measured in the serum.

-

Heart tissues are collected for histopathological examination (e.g., H&E staining, TTC staining) and molecular analysis (e.g., Western blotting for RhoA/ROCK pathway proteins).

-

-

Endpoint Analysis: Echocardiographic parameters (ejection fraction, fractional shortening), serum cardiac enzyme levels, infarct size, and expression of apoptotic and signaling proteins.

Signaling Pathway Diagram

Metabolic Regulation

Coptisine has shown potential in the management of metabolic diseases like diabetes by improving glucose tolerance and protecting against endothelial dysfunction. It can also inhibit lipid accumulation in renal cells.

Mechanism of Action

Coptisine's metabolic regulatory effects are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and the upregulation of carnitine palmitoyltransferase-1 (CPT-1), which is involved in fatty acid oxidation. This dual action helps to reduce lipid accumulation. In the context of diabetes-associated endothelial dysfunction, coptisine improves vascular function by suppressing endoplasmic reticulum (ER) stress and oxidative stress.

Quantitative Data

| Model System | Coptisine Treatment | Observed Effect | Reference |

| High glucose- and palmitic acid-induced HK-2 cells | Not specified | Reduced lipid deposition, activated AMPK, phosphorylated ACC, upregulated CPT-1 | |

| Aortas from diabetic mice | Ex vivo treatment | Protected endothelium-dependent relaxation, increased phosphorylation of AMPK and eNOS |

Experimental Protocols

6.3.1. High Glucose- and Palmitic Acid-Induced Lipid Accumulation in HK-2 Cells

This in vitro model mimics the conditions of diabetic nephropathy.

-

Cell Culture: Human renal tubular epithelial cells (HK-2) are cultured.

-

Procedure:

-

HK-2 cells are exposed to high glucose and palmitic acid to induce lipid accumulation.

-

Cells are co-treated with different concentrations of coptisine.

-

Lipid accumulation is visualized and quantified using Oil Red O staining.

-

The expression and phosphorylation of key proteins in the AMPK/ACC/CPT-1 pathway are analyzed by Western blotting.

-

-

Endpoint Analysis: Quantification of intracellular lipid droplets and protein expression levels.

Conclusion and Future Directions

Coptisine, a key alkaloid from Coptis chinensis, exhibits a remarkable range of pharmacological properties, making it a promising candidate for the development of novel therapeutics for inflammatory diseases, cancer, neurodegenerative disorders, cardiovascular conditions, and metabolic diseases. Its multifaceted mechanisms of action, primarily involving the modulation of critical signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK, underscore its therapeutic potential.

Despite the promising preclinical data, further research is warranted. Future investigations should focus on:

-

Pharmacokinetics and Bioavailability: Coptisine has been reported to have poor absorption and low bioavailability, which may limit its clinical efficacy. The development of novel formulations, such as nano- or microrod strategies, could enhance its delivery and therapeutic potential.

-

Clinical Trials: Well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of coptisine in human populations.

-

Toxicology: A thorough evaluation of the potential toxicity, including hepatotoxicity, is crucial for its safe clinical application.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Anti-Cancer and Anti-proliferative Effects of Coptisine Sulfate

Abstract

Coptisine, a protoberberine isoquinoline alkaloid primarily isolated from the traditional medicinal herb Coptis chinensis (Rhizoma Coptidis), has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer and anti-proliferative effects[1][2][3]. This technical guide provides a comprehensive overview of the mechanisms of action, relevant signaling pathways, and experimental evidence supporting the therapeutic potential of this compound in oncology. Quantitative data from in vitro and in vivo studies are systematically summarized, and detailed experimental protocols are provided. Key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of its multifaceted anti-neoplastic properties.

Anti-proliferative and Cytotoxic Activity

Coptisine exhibits significant dose-dependent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. Its efficacy has been demonstrated in hepatocellular carcinoma, colorectal cancer, non-small-cell lung cancer, gastric cancer, and triple-negative breast cancer, among others[4][5].

Table 1: In Vitro Cytotoxicity (IC₅₀) of Coptisine in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC₅₀ Value (µM) | Exposure Time | Reference |

| Gastric Cancer | ACC-201 | 3.93 | 72 h | |

| Gastric Cancer | NCI-N87 | 6.58 | 72 h | |

| Non-Small-Cell Lung Cancer | A549 | 18.09 | 48 h | |

| Non-Small-Cell Lung Cancer | H460 | 29.50 | Not Specified | |

| Non-Small-Cell Lung Cancer | H2170 | 21.60 | Not Specified | |

| Hepatocellular Carcinoma | HepG2 | 18.1 | 72 h | |

| Osteosarcoma | U2OS, MG63 | 12.99 - 28.54 | Not Specified |

Core Mechanisms of Anti-Cancer Action

Coptisine exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which Coptisine eliminates cancer cells. It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.

-

Extrinsic Pathway: Coptisine upregulates the expression of death receptors like DR4 and DR5 on the cell surface, leading to the activation of caspase-8.

-

Intrinsic Pathway: The compound disrupts the mitochondrial membrane potential and alters the balance of Bcl-2 family proteins, specifically by increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9.

-

Common Pathway: Both pathways converge to activate the executioner caspase-3, which cleaves key cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.

-

Role of Reactive Oxygen Species (ROS): Coptisine treatment has been shown to significantly increase the intracellular generation of ROS. This oxidative stress is a key trigger for the mitochondrial apoptotic pathway and activates stress-related signaling cascades like the JNK pathway. The use of ROS scavengers like N-acetylcysteine (NAC) can attenuate the apoptosis-inducing effects of Coptisine, confirming the critical role of ROS.

Cell Cycle Arrest

Coptisine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.

-

G0/G1 Phase Arrest: In colorectal and osteosarcoma cells, Coptisine has been shown to cause arrest in the G0/G1 phase. This is achieved by downregulating the expression of key regulatory proteins such as Cyclin D1 and Cyclin-Dependent Kinases (CDK4, CDK6).

-

G2/M Phase Arrest: In non-small-cell lung cancer and vascular smooth muscle cells, Coptisine induces a G2/M phase block. This is associated with the downregulation of Cyclin B1, cdc2, and cdc25C. One proposed mechanism for the G2/M arrest is the partial inhibition of tubulin polymerization. In hepatocellular carcinoma, Coptisine induces G2/M arrest by down-regulating E2F7 and influencing the CHK1/CDC25A pathway.

Induction of Autophagic Cell Death

In addition to apoptosis, Coptisine can induce autophagy, a cellular process of self-digestion, in cancer cells like hepatocellular carcinoma. This process is characterized by the formation of autophagic vacuoles and increased expression of autophagy markers like LC3-I/II and Beclin-1. This autophagic response appears to be regulated by the suppression of the PI3K/Akt/mTOR signaling pathway and the upregulation of mitochondrial ROS production.

Inhibition of Metastasis and Invasion

Coptisine demonstrates a potent ability to suppress the metastatic potential of cancer cells.

-

Inhibition of MMPs: It downregulates the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for the degradation of the extracellular matrix, a key step in tumor invasion.

-

Reversal of Epithelial-Mesenchymal Transition (EMT): Coptisine can inhibit EMT, a process where cancer cells gain migratory and invasive properties. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers like N-cadherin, vimentin, and Snail.

Modulation of Key Signaling Pathways

The anti-cancer effects of Coptisine are orchestrated through its modulation of several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. Coptisine effectively suppresses this pathway. By inhibiting PI3K/Akt signaling, Coptisine downregulates downstream effectors, leading to reduced cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis-related proteins like MMPs.

References

- 1. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. mdpi.com [mdpi.com]

- 5. Coptisine exerts anti-tumour effects in triple-negative breast cancer by targeting mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Coptisine Sulfate In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a protoberberine isoquinoline alkaloid derived from the traditional Chinese medicinal plant Coptis chinensis (Huanglian), has garnered significant interest for its diverse pharmacological activities. Emerging in vitro evidence highlights its potential as a neuroprotective agent, offering a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Coptisine Sulfate, focusing on its mechanisms of action against various neurotoxic insults, detailed experimental protocols, and a summary of key quantitative findings.

Mechanisms of Neuroprotection

In vitro studies have elucidated several key mechanisms through which coptisine exerts its neuroprotective effects. These primarily revolve around the mitigation of oxidative stress and the modulation of critical cell signaling pathways that govern cell survival and apoptosis.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in a range of neurodegenerative conditions. Coptisine has been shown to effectively counteract oxidative stress in neuronal cell models.

Modulation of Key Signaling Pathways

Coptisine's neuroprotective effects are also attributed to its ability to influence intracellular signaling cascades integral to neuronal survival.

-

TXNIP/Trx/ASK1 Pathway: Coptisine has been found to downregulate the expression of thioredoxin-interacting protein (TXNIP).[1] TXNIP is an endogenous inhibitor of thioredoxin (Trx), a crucial antioxidant protein. By reducing TXNIP levels, coptisine may enhance the activity of the thioredoxin system, thereby strengthening the cellular defense against oxidative stress and inhibiting apoptosis signal-regulating kinase 1 (ASK1)-mediated apoptotic signaling.[1]

-

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. While direct evidence in neuronal cells is still emerging, studies in other cell types have shown that coptisine can activate the Nrf2 pathway. This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which play a critical role in cellular protection against oxidative damage.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a well-established pro-survival pathway in neurons. Its activation is crucial for promoting cell growth, proliferation, and inhibiting apoptosis. The role of coptisine in modulating this pathway in a neuroprotective context is still under investigation, with some studies in non-neuronal cancer cells suggesting an inhibitory effect. However, given the established role of PI3K/Akt activation in neuroprotection, it remains a key pathway of interest for future research into coptisine's mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on the neuroprotective effects of coptisine.

Table 1: Effect of Coptisine on Cell Viability and Apoptosis in SH-SY5Y Cells

| Parameter | Condition | Coptisine Concentration | Result | Reference |

| Cell Viability | t-BOOH (100 µM) induced toxicity | 20 µM | Increased to 64.6 ± 1.9% | [1] |

| Apoptosis Rate | t-BOOH (100 µM) induced apoptosis | 20 µM | Reduced to 36.5 ± 1.4% (from 47.1 ± 1.5%) | [1] |

Table 2: Effect of Coptisine on Mitochondrial Function and Gene Expression in SH-SY5Y Cells

| Parameter | Condition | Coptisine Concentration | Result | Reference |

| Mitochondrial Membrane Potential (MMP) | t-BOOH (100 µM) induced reduction | 20 µM | Increased to 67.9 ± 1.7% | [1] |

| TXNIP mRNA Expression | Basal | 20 µM | Downregulated to 71.9 ± 3.9% of control | |

| TXNIP Protein Expression | Basal | 20 µM | Reduced to 958.7 ± 70.4 pg/mg total protein (from 1189.2 ± 86.6 pg/mg) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of coptisine in vitro.

Cell Culture and Induction of Neurotoxicity

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

-

Induction of Oxidative Stress: A common method is to expose cells to tert-butylhydroperoxide (t-BOOH), a potent inducer of oxidative stress, at a concentration of 100 µM for 2 hours.

-

Coptisine Pretreatment: Cells are pretreated with this compound (e.g., 20 µM) for 24 hours prior to the addition of the neurotoxic agent.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10^4 cells/well.

-

After cell attachment, pretreat with this compound for 24 hours.

-

Induce neurotoxicity (e.g., with t-BOOH).

-

Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assay (Nuclear Staining with Hoechst 33342)

This method is used to visualize nuclear changes characteristic of apoptosis.

-

Grow cells on coverslips in a 24-well plate.

-

Treat the cells as described in the neurotoxicity induction protocol.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Hoechst 33342 solution.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

Measurement of Mitochondrial Membrane Potential (MMP)

JC-1 is a common fluorescent probe used to measure MMP.

-

Plate and treat cells in a 96-well plate.

-

After treatment, incubate the cells with JC-1 staining solution.

-

Measure the fluorescence of both JC-1 monomers (emission ~527 nm) and aggregates (emission ~590 nm) using a fluorescence plate reader.

-

The ratio of red (aggregates) to green (monomers) fluorescence is used as an indicator of MMP. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, HO-1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Coptisine's role in the TXNIP/Trx/ASK1 signaling pathway.

Caption: The proposed activation of the Nrf2/HO-1 pathway by Coptisine.

Caption: A typical workflow for in vitro neuroprotection studies of Coptisine.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound is a promising neuroprotective agent. Its ability to mitigate oxidative stress, preserve mitochondrial function, and inhibit apoptosis in neuronal cell models provides a solid foundation for its further development. The modulation of the TXNIP/Trx/ASK1 and Nrf2/HO-1 signaling pathways appears to be central to its mechanism of action.

Future research should focus on several key areas. Firstly, a more detailed investigation into the effects of coptisine on the PI3K/Akt pathway in neuronal models is crucial to resolve the current conflicting findings and to fully understand its pro-survival signaling. Secondly, expanding the range of in vitro neurotoxicity models to include other relevant insults, such as glutamate-induced excitotoxicity and neuroinflammation, will provide a more comprehensive picture of coptisine's neuroprotective potential. Finally, validating these in vitro findings in preclinical animal models of neurodegenerative diseases will be a critical step towards the clinical translation of this compound as a novel therapeutic for these debilitating conditions.

References

Coptisine Sulfate: A Technical Guide to its Modulation of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine, a protoberberine isoquinoline alkaloid derived from the traditional medicinal plant Coptis chinensis, is gaining significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, focusing on the modulation of three critical intracellular signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt). This document summarizes key quantitative data, presents detailed experimental protocols for investigating these pathways, and provides visual representations of the signaling cascades and Coptisine's points of intervention.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, immunity, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers. Coptisine has been shown to be a potent inhibitor of this pathway.[1][2]

Mechanism of Action

In the canonical NF-κB pathway, stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This degradation releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

Coptisine primarily exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα.[3] This action effectively sequesters the NF-κB dimer in the cytoplasm, preventing the activation of downstream inflammatory targets. Studies show that Coptisine significantly inactivates signaling events like the phosphorylation of IKKα, IKKβ, and IκBα, and prevents the nuclear translocation of the p65 subunit.

Pathway Diagram: NF-κB Inhibition by Coptisine

Caption: Coptisine inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Quantitative Data Summary: NF-κB Modulation

| Cell/Model System | Stimulant | Coptisine Concentration | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS | 10 µM | Inhibition of IL-1β and IL-6 production. Suppression of IκBα degradation. | |

| Carrageenan-induced Paw Edema (Mice) | Carrageenan | Not Specified | Significant inactivation of p-IKKα, p-IKKβ, p-IκBα, and nuclear p65. | |

| LPS-stimulated Rats | LPS | 3 doses (unspecified) | Suppression of plasma TNF-α generation in a linear manner. | |

| Human Osteoarthritis Chondrocytes | IL-1β | 100 mg/kg | Significant inhibition of NF-κB activation. |

Experimental Protocol: NF-κB p65 Nuclear Translocation Assay

This protocol outlines an immunofluorescence-based method to visualize and quantify the inhibitory effect of Coptisine on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Coptisine Sulfate (various concentrations)

-

NF-κB stimulant (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-p65 (e.g., Cell Signaling Technology)

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle-only control.

-

Stimulation: Stimulate the cells with the chosen NF-κB agonist (e.g., LPS) for 30-60 minutes. Include an unstimulated control.

-

Fixation: Wash cells with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes.

-

Imaging: Wash with PBS and mount coverslips onto microscope slides. Visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of p65 using imaging software.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. It consists of three main subfamilies: ERK, JNK, and p38.

Mechanism of Action

Coptisine demonstrates a selective inhibitory effect on the MAPK pathway. In inflammatory models, Coptisine free base significantly suppresses the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key MAPKs involved in stress and inflammatory responses. Notably, the phosphorylation of extracellular signal-regulated kinase (ERK), which is more commonly associated with cell growth and survival, is not significantly affected. This targeted inhibition of the p38 and JNK arms suggests a specific anti-inflammatory mechanism of action, decoupling it from a general anti-proliferative effect via ERK.

Pathway Diagram: MAPK Inhibition by Coptisine

Caption: Coptisine selectively inhibits the phosphorylation of p38 and JNK MAPKs.

Quantitative Data Summary: MAPK Modulation

| Cell/Model System | Stimulant | Coptisine Concentration | Observed Effect | Reference |

| Carrageenan-induced Paw Edema (Mice) | Carrageenan | Not Specified | Significant suppression of p-p38 and p-JNK phosphorylation; no effect on p-ERK. | |

| RAW 264.7 Macrophages | LPS | 10 µM | Suppression of ERK, JNK, and p38 phosphorylation. | |

| Esophageal Cancer Cells (TE1, KYSE450) | N/A | Not Specified | Decline in the phosphorylation of p38 and ERK1/2. |

Note: Discrepancies regarding ERK inhibition (e.g., vs.) may be due to different model systems (in vitro vs. in vivo) or the use of Coptisine vs. its free base.

Experimental Protocol: Western Blot for Phosphorylated MAPKs

This protocol details the detection of phosphorylated (activated) p38, JNK, and ERK via Western blotting to assess the impact of Coptisine.

Materials:

-

Cell line (e.g., RAW 264.7) or tissue homogenates

-

This compound

-

Stimulant (e.g., LPS, UV irradiation)

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking Buffer: 5% non-fat milk or 5% BSA in TBST

-

Primary Antibodies:

-

Rabbit anti-phospho-p38 (Thr180/Tyr182)

-

Rabbit anti-phospho-JNK (Thr183/Tyr185)

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Antibodies for total p38, JNK, and ERK

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescence (ECL) detection reagent and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate for a short time course (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with antibodies for the corresponding total MAPK protein and a loading control.

-

Quantification: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer and metabolic diseases.

Mechanism of Action

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt (also known as Protein Kinase B). Activated (phosphorylated) Akt then modulates a host of downstream targets, including mTOR, to promote cell survival and growth.

Coptisine has been consistently shown to inhibit this pathway. It acts by suppressing the phosphorylation of key components, including PI3K and Akt itself, in a dose-dependent manner. This inhibition leads to downstream effects such as the induction of apoptosis in cancer cells and the suppression of pro-survival signals. For instance, in hepatocellular carcinoma cells, Coptisine-mediated suppression of p-PI3K and p-Akt leads to autophagic cell death.

Pathway Diagram: PI3K/Akt Inhibition by Coptisine

Caption: Coptisine inhibits the PI3K/Akt pathway by reducing the phosphorylation of PI3K and Akt.

Quantitative Data Summary: PI3K/Akt Modulation

| Cell/Model System | Stimulant | Coptisine Concentration | Observed Effect | Reference |

| HCT116 CRC Cells | N/A | Not Specified | Significantly down-regulated p-Akt compared to control. | |

| Hep3B HCC Cells | N/A | Dose-dependent | Reduced phosphorylation of PI3K, Akt, and mTOR. | |

| DNP-IgE/HSA-stimulated RBL-2H3 cells | DNP-IgE/HSA | 10 µM | Decreased IL-4 and TNF-α via PI3K/Akt inhibition. | |

| Rotator Cuff Injury (Rats) | Injury | Not Specified | Decreased PI3K, Akt, and mTOR mRNA expression in tendon tissues. |

Experimental Protocol: General Workflow for Pathway Analysis

The investigation of signaling pathways modulated by a compound like Coptisine follows a standardized workflow, from initial screening to detailed mechanistic studies. Western blotting, as detailed in section 2.4, is the cornerstone for quantifying changes in protein phosphorylation.

Caption: A typical experimental workflow for studying signal pathway modulation.

Conclusion and Future Directions

This compound is a potent natural compound that modulates multiple, interconnected signaling pathways central to inflammation and cell proliferation. Its ability to inhibit the NF-κB pathway by preventing IκBα degradation, selectively block the p38 and JNK arms of the MAPK cascade, and suppress the pro-survival PI3K/Akt pathway underscores its therapeutic potential. The data strongly suggest that Coptisine acts as a multi-target agent, which may be advantageous in treating complex multifactorial diseases like cancer and chronic inflammatory conditions.

For drug development professionals, Coptisine represents a promising lead compound. Future research should focus on obtaining precise pharmacokinetic and pharmacodynamic data, including specific IC50 values for kinase inhibition, to optimize dosing and delivery. Further investigation into its selective action on MAPK subfamilies could yield derivatives with enhanced specificity and reduced off-target effects. The detailed protocols and pathway analyses provided herein offer a robust framework for advancing the study of Coptisine and its analogues as next-generation therapeutics.

References

- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]

Coptisine Sulfate: A Technical Guide to its Cardioprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine, an isoquinoline alkaloid, has demonstrated significant cardioprotective effects in preclinical studies. This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the therapeutic potential of coptisine sulfate in the context of myocardial injury. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Myocardial infarction and other cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The pathophysiology of ischemic heart disease is complex, involving a cascade of events including oxidative stress, inflammation, apoptosis, and adverse cardiac remodeling. Coptisine, a primary active component isolated from Coptidis Rhizoma, has emerged as a promising natural compound with multifaceted cardioprotective properties. This document serves as a comprehensive resource for researchers and drug development professionals, elucidating the scientific basis for the cardioprotective potential of this compound.

Mechanisms of Cardioprotection

Coptisine exerts its cardioprotective effects through several key mechanisms, as substantiated by numerous in vivo and in vitro studies. These include potent anti-oxidative, anti-inflammatory, and anti-apoptotic activities.

Attenuation of Oxidative Stress

Coptisine has been shown to possess strong antioxidant properties, which are crucial in mitigating the initial damage caused by ischemia-reperfusion injury. It helps to maintain cell membrane integrity and ameliorates mitochondrial respiratory dysfunction.[1][2] By reducing the levels of reactive oxygen species (ROS), coptisine protects cardiomyocytes from oxidative damage.[3]

Inhibition of Inflammation

The inflammatory response following myocardial ischemia contributes significantly to tissue damage. Coptisine has been demonstrated to suppress this inflammatory cascade by reducing the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in cardiac tissue.[2][4]

Suppression of Apoptosis

Apoptosis, or programmed cell death, is a major contributor to the loss of cardiomyocytes after a myocardial infarction. Coptisine effectively inhibits myocardial apoptosis. This is achieved through the upregulation of the anti-apoptotic protein Bcl-2 and the inhibition of the activation of pro-apoptotic caspase-3.

Modulation of Autophagy

In the context of hypoxia/reoxygenation injury to cardiomyocytes, coptisine has been found to protect cells by inhibiting autophagy. It reduces the protein levels of LC3-II, Beclin1, and Sirt1, suggesting an inhibition of autophagosome formation.

Key Signaling Pathways

The cardioprotective effects of coptisine are mediated by its modulation of specific signaling pathways that are critically involved in the pathophysiology of myocardial injury.

RhoA/ROCK Pathway

A primary mechanism underlying coptisine's cardioprotective action is the inhibition of the RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) pathway. The inhibition of this pathway is linked to the suppression of both myocardial apoptosis and inflammation. Coptisine has been shown to markedly reduce the expression of Rho, ROCK1, and ROCK2.

Apoptosis Signaling Pathway

Coptisine directly interferes with the molecular machinery of apoptosis. By increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the activation of the executioner caspase-3, coptisine shifts the balance towards cell survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective effects of coptisine.

Table 1: In Vivo Efficacy of Coptisine in Rat Models of Myocardial Infarction

| Parameter | Model | Coptisine Dose | Outcome | Reference |

| Hemodynamics | ||||

| Ejection Fraction (EF) | Ischemia/Reperfusion | 10 mg/kg | Attenuated reduction in EF | |

| Fractional Shortening (FS) | Ischemia/Reperfusion | 10 mg/kg | Attenuated reduction in FS | |

| Infarct Size | ||||

| Infarct Size | Ischemia/Reperfusion | 10 mg/kg | Notably reduced infarct size | |

| Biomarkers | ||||

| Cardiac Markers (LDH, CK-MB) | Ischemia/Reperfusion | 10 mg/kg | Limited release of cardiac markers | |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Ischemia/Reperfusion | 10 mg/kg | Attenuated levels in heart tissue | |

| Apoptosis | ||||

| TUNEL-positive cells | Isoproterenol-induced MI | 25, 50, 100 mg/kg | Dose-dependent reduction in apoptosis | |

| Bcl-2 expression | Ischemia/Reperfusion | 10 mg/kg | Upregulated | |

| Caspase-3 activation | Ischemia/Reperfusion | 10 mg/kg | Inhibited | |

| Signaling | ||||

| RhoA/ROCK expression | Isoproterenol-induced MI | 25, 50, 100 mg/kg | Inhibited | |

| Rho, ROCK1, ROCK2 expression | Ischemia/Reperfusion | 10 mg/kg | Markedly reduced |

Table 2: In Vitro Efficacy of Coptisine in H9c2 Cardiomyocytes

| Parameter | Model | Coptisine Concentration | Outcome | Reference |

| Cell Viability | Hypoxia/Reoxygenation | Not specified | Increased cell survival | |

| Apoptosis | Hypoxia/Reoxygenation | Not specified | Inhibited apoptosis | |

| Autophagy Markers | ||||

| LC3-II, Beclin1, Sirt1 | Hypoxia/Reoxygenation | Not specified | Reduced protein levels | |

| Cleaved Caspase-3 | Hypoxia/Reoxygenation | Not specified | Reduced protein level |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and to guide future research.

Isoproterenol-Induced Myocardial Infarction in Rats

This model is used to induce a chemical-based myocardial injury.

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Induction Agent: Isoproterenol hydrochloride (ISO).

-

Procedure:

-

Administer this compound or vehicle orally for a pre-treatment period (e.g., 21 days).

-

On the final two days of the pre-treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (85 mg/kg) twice, at a 24-hour interval.

-

24 hours after the final ISO injection, perform assessments.

-

-

Assessments:

-

Hemodynamic Assessment: Echocardiography to measure ejection fraction and fractional shortening.

-

Biochemical Analysis: Collect blood samples to measure serum levels of cardiac markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).

-

Histopathology: Excise the heart, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess myocardial necrosis and inflammatory cell infiltration.

-

Infarct Size Measurement: Use Triphenyltetrazolium chloride (TTC) staining to delineate the infarct area.

-

Myocardial Ischemia/Reperfusion (I/R) Injury in Rats

This surgical model more closely mimics the clinical scenario of myocardial infarction and subsequent reperfusion therapy.

-

Animal Model: Male Sprague-Dawley rats (250-300 g).

-

Procedure:

-

Anesthetize the rat (e.g., with sodium pentobarbital).

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30 minutes).

-

Administer this compound or vehicle intravenously (e.g., 10 minutes before ischemia).

-

Release the ligature to allow for reperfusion (e.g., for 3 hours or 24 hours).

-

-

Assessments:

-

Electrocardiogram (ECG): Monitor for arrhythmias during I/R.

-

Echocardiography: Perform before ischemia and at the end of reperfusion to assess cardiac function.

-

Infarct Size Measurement: Use Evans Blue and TTC staining to determine the area at risk and the infarct size.

-

Apoptosis Assay: Perform TUNEL staining on heart tissue sections to quantify apoptotic cells.

-

Western Blot Analysis: Analyze protein expression of key signaling molecules (e.g., RhoA, ROCK, Bcl-2, Caspase-3) in heart tissue lysates.

-